molecular formula C14H13N3S3 B11244277 5-(6-(Ethylthio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

5-(6-(Ethylthio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole

Cat. No.: B11244277
M. Wt: 319.5 g/mol
InChI Key: UFQWAHIVOJMTEH-UHFFFAOYSA-N
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Description

3-(ETHYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE is a heterocyclic compound that features a pyridazine ring substituted with ethylsulfanyl and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ETHYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring followed by its attachment to the pyridazine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(ETHYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole or pyridazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridazine rings.

Scientific Research Applications

3-(ETHYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3-(ETHYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **3-(ETHYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]IMIDAZOLE
  • **3-(ETHYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]BENZENE

Uniqueness

3-(ETHYLSULFANYL)-6-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]PYRIDAZINE is unique due to its combination of a pyridazine ring with ethylsulfanyl and thiazolyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13N3S3

Molecular Weight

319.5 g/mol

IUPAC Name

5-(6-ethylsulfanylpyridazin-3-yl)-4-methyl-2-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C14H13N3S3/c1-3-18-12-7-6-10(16-17-12)13-9(2)15-14(20-13)11-5-4-8-19-11/h4-8H,3H2,1-2H3

InChI Key

UFQWAHIVOJMTEH-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(C=C1)C2=C(N=C(S2)C3=CC=CS3)C

Origin of Product

United States

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